molecular formula C25H24O5 B14668100 4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate CAS No. 38454-03-4

4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate

Cat. No.: B14668100
CAS No.: 38454-03-4
M. Wt: 404.5 g/mol
InChI Key: JFSORJRUCJHKPK-UHFFFAOYSA-N
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Description

4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its complex structure, which includes a butylphenoxy group and a methoxybenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-butylphenol and 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The aromatic rings may also participate in π-π interactions with proteins and other biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to its ethoxy and propoxy analogs .

Properties

CAS No.

38454-03-4

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

[4-(4-butylphenoxy)carbonylphenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H24O5/c1-3-4-5-18-6-12-22(13-7-18)29-25(27)20-10-16-23(17-11-20)30-24(26)19-8-14-21(28-2)15-9-19/h6-17H,3-5H2,1-2H3

InChI Key

JFSORJRUCJHKPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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